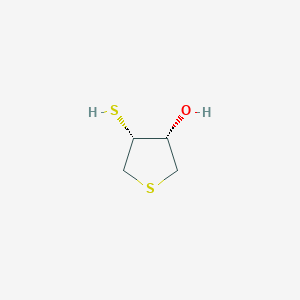

(3R,4R)-4-sulfanylthiolan-3-ol

Descripción

(3R,4R)-4-Sulfanylthiolan-3-ol is a chiral heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring with sulfanyl (-SH) and hydroxyl (-OH) groups at the 3R and 4R positions, respectively.

Propiedades

Número CAS |

81197-92-4 |

|---|---|

Fórmula molecular |

C4H8OS2 |

Peso molecular |

136.2 g/mol |

Nombre IUPAC |

(3R,4R)-4-sulfanylthiolan-3-ol |

InChI |

InChI=1S/C4H8OS2/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |

Clave InChI |

YFENELULEUHLMY-DMTCNVIQSA-N |

SMILES isomérico |

C1[C@H]([C@H](CS1)S)O |

SMILES canónico |

C1C(C(CS1)S)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-sulfanylthiolan-3-ol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the reaction of a thiol with an epoxide under basic conditions to form the thiolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-4-sulfanylthiolan-3-ol may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-4-sulfanylthiolan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiol-containing molecules.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as substrates, with the thiol group acting as the nucleophile.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Simpler thiol-containing molecules

Substitution: Alkylated thiol derivatives

Aplicaciones Científicas De Investigación

(3R,4R)-4-sulfanylthiolan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in redox biology due to its thiol group.

Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (3R,4R)-4-sulfanylthiolan-3-ol is primarily related to its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, or accept electrons, acting as an oxidizing agent. This redox activity is crucial in various biochemical pathways, including those involved in cellular signaling and antioxidant defense.

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical differences between (3R,4R)-4-sulfanylthiolan-3-ol and analogs identified in the evidence:

Key Observations:

- Ring Type : The thiolane ring in the target compound (sulfur-based) contrasts with oxolane (oxygen-based) rings in analogs. Sulfur’s larger atomic size and lower electronegativity increase nucleophilicity and oxidation sensitivity compared to oxygen analogs.

- Stereochemistry : The 3R,4R configuration is critical for spatial alignment of functional groups. For example, the (3R,4R,5S) pentafluorophenyl ester exhibits distinct hydrogen-bonding patterns and crystal packing compared to its 5R epimer.

- Functional Groups : Sulfanyl (-SH) groups in the target compound enhance metal-binding capacity, whereas fluorophenyl () or triazole () substituents may improve metabolic stability or target specificity in drug design.

Physicochemical and Reactivity Profiles

- Solubility : Thiolane-based compounds like the target are less polar than oxolane analogs due to sulfur’s hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability.

- Stability : Sulfanyl groups are prone to oxidation, forming disulfide bonds, whereas oxolane derivatives (e.g., ) with ether linkages exhibit greater oxidative stability.

- Synthetic Utility : The target’s -SH group serves as a nucleophile in alkylation or conjugation reactions, whereas pentafluorophenyl esters () act as electrophilic intermediates in peptide coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.